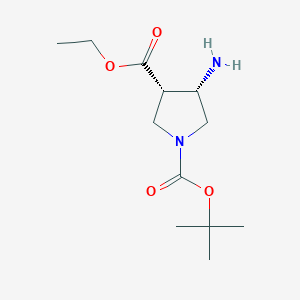

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Description

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 3-position. This compound is structurally significant in organic synthesis and pharmaceutical research due to its stereochemical rigidity and functional versatility. The Boc group enhances stability during synthetic processes, while the ethyl ester facilitates solubility in organic solvents. Its stereochemistry [(3S,4S)] is critical for applications requiring enantioselective interactions, such as in asymmetric catalysis or as a building block for bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZFYPYPULRFL-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of Boc-protected amines often involves the use of continuous flow reactors to enhance efficiency and yield. The process may include the use of heterogeneous catalysts to facilitate the reaction and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products:

Substitution: Products vary depending on the substituent introduced.

Deprotection: The primary product is the free amine, which can be further utilized in subsequent reactions.

Scientific Research Applications

Pharmaceutical Development

-

Intermediate in Drug Synthesis :

- This compound serves as an intermediate in the synthesis of various bioactive molecules and potential drug candidates. Its unique structure allows for modifications that can enhance pharmacological properties, making it a valuable asset in drug discovery efforts.

-

Biological Activity :

- Computational studies have predicted that (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate may interact with multiple biological targets. These predictions suggest potential activity against various diseases, although specific experimental validations are necessary to confirm these interactions.

-

Chiral Building Block :

- The chiral nature of this compound makes it particularly useful in the synthesis of enantiomerically pure drugs, which can exhibit different biological activities based on their stereochemistry. The presence of the Boc group facilitates the selective introduction of functional groups during synthesis.

Chemical Biology

-

Organic Synthesis :

- The compound is utilized as a starting material for synthesizing more complex organic molecules. Its ester functionality and protected amine group allow for diverse synthetic pathways, enabling researchers to create compounds with desired properties.

-

Modification for Specific Applications :

- The ability to modify the compound through various chemical reactions enhances its utility in creating derivatives tailored for specific biological or pharmacological applications.

Case Studies and Research Findings

Several studies have explored the applications of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate:

-

Drug Discovery Initiatives :

- Research has indicated that modifications of this compound can lead to derivatives with enhanced efficacy against specific biological targets. For example, derivatives have been synthesized to explore their potential as anticonvulsants or antidepressants due to the structural similarities with existing drugs in these categories.

- Synthetic Methodologies :

Mechanism of Action

The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted side reactions, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate with analogs differing in stereochemistry, substituents, and functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Stereochemical Impact :

- The (3S,4S) configuration in the target compound distinguishes it from analogs like (3S,4R)-Ethyl 1-benzyl-4-hydroxy-3-pyrrolidinecarboxylate and (3R,4R)-tert-butyl derivatives . Stereochemistry influences biological activity and synthetic pathways; for example, reversed configurations may reduce binding affinity in chiral environments.

Functional Group Variations: Boc vs. Benzyl Protection: The Boc group in the target compound offers superior stability under acidic conditions compared to the benzyl group in , which requires harsher conditions (e.g., hydrogenolysis) for removal. Amine vs. Hydroxyl/Methyl Substituents: The free amine at C4 in the target compound enables further functionalization (e.g., amide coupling), whereas hydroxyl or methyl groups in analogs limit reactivity but enhance hydrophilicity or steric bulk.

Physicochemical Properties: The cyclopentyl-substituted analog exhibits increased lipophilicity (logP ~2.5 estimated) due to its bulky substituent, compared to the Boc-protected compound (logP ~1.8). This impacts solubility and membrane permeability in biological systems. The hydrochloride salt in improves aqueous solubility but introduces ionic character, altering its utility in non-polar reaction media.

Applications: The target compound’s Boc-protected amine and ethyl ester make it a versatile intermediate in peptide synthesis and protease inhibitor development. In contrast, the benzyl- and hydroxyl-substituted analog may serve as a precursor for alkaloid derivatives.

Research Findings and Trends

- Synthetic Utility : The Boc group in the target compound allows selective deprotection, enabling sequential functionalization—a feature absent in benzyl-protected analogs .

- Biological Relevance : Pyrrolidine derivatives with free amines, such as the target compound, are increasingly studied as kinase inhibitors. In contrast, cyclopentyl-substituted analogs are explored for CNS drug delivery due to enhanced blood-brain barrier penetration.

Biological Activity

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate, with the CAS number 1161742-89-7, is a compound that belongs to the class of aminopyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes relevant to neurodegenerative diseases and other therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate. It features a pyrrolidine ring substituted with an ethyl group and a Boc (tert-butyloxycarbonyl) protecting group, which plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₄ |

| Molecular Weight | 251.30 g/mol |

| Purity | >95% |

| CAS Number | 1161742-89-7 |

Inhibition of BACE1

Recent studies have highlighted the compound's potential as a BACE1 inhibitor , which is significant in the context of Alzheimer's disease. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is a key enzyme involved in the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients.

Case Study Findings:

A study evaluated various aminopyrrolidine derivatives for their BACE1 inhibitory activity. The compound (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate demonstrated promising results with an IC50 value indicating effective inhibition at low concentrations. For instance, a related derivative exhibited an IC50 of 0.05 μM, showcasing the potential for structural modifications to enhance efficacy against BACE1 .

Selectivity and Mechanism

The selectivity of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate over other proteases such as BACE2 and cathepsin D was also noted, suggesting a favorable safety profile for therapeutic applications. The mechanism of action appears to involve competitive inhibition at the active site of BACE1, which could be elucidated further through molecular docking studies.

Table 2: Comparative BACE1 Inhibition Data

| Compound | IC50 (μM) | Selectivity Over BACE2 |

|---|---|---|

| (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate | TBD | High |

| Related Compound A | 0.05 | Moderate |

| Related Compound B | 0.12 | High |

Pharmacological Implications

The implications of these findings suggest that (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate could serve as a lead compound for developing new treatments for Alzheimer's disease and potentially other neurodegenerative disorders. Its ability to selectively inhibit BACE1 while sparing related enzymes may reduce side effects commonly associated with less selective inhibitors.

Q & A

How can stereochemical integrity be ensured during the synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate?

To preserve stereochemistry, chiral starting materials and stereoselective reaction conditions are critical. For example, the synthesis of a structurally related compound (Nα-Boc-(S,S)-ACHPA-OEt) employs acylimidazole activation followed by coupling with a magnesium malonate salt and subsequent NaCNBH3 reduction in glacial acetic acid/THF. This stepwise approach minimizes racemization, and the final diastereomeric mixture is resolved via silica gel chromatography and crystallization . Chiral HPLC or polarimetry should confirm enantiomeric purity post-synthesis.

What analytical techniques are recommended for confirming enantiomeric purity and structural fidelity?

- Chiral HPLC : Separates enantiomers using chiral stationary phases; baseline resolution confirms purity.

- X-ray Crystallography : Provides definitive stereochemical assignment, as seen in structural reports for similar pyrrolidine derivatives .

- 2D NMR (e.g., NOESY) : Detects spatial proximity of protons to distinguish diastereomers .

- Optical Rotation : Quantifies enantiomeric excess (e.e.) by comparing observed rotation to literature values.

Avoid relying solely on <sup>1</sup>H NMR due to potential signal overlap from diastereomers or impurities.

How can low yields during the coupling step be addressed?

Low yields in coupling steps (e.g., acylimidazole-mediated reactions) often arise from inefficient activation or poor nucleophile reactivity. Optimize by:

- Activating Agent : Use 1,1-carbonyldiimidazole (CDI) for stable intermediate formation .

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Temperature Control : Maintain low temperatures (0–5°C) during activation to prevent side reactions.

- Stoichiometry : Ensure a 1:1 molar ratio of acylating agent and nucleophile.

What side reactions occur during Boc deprotection, and how are they mitigated?

Common issues include:

- Epimerization : Acidic deprotection (e.g., TFA) may protonate the α-carbon, leading to racemization. Use milder acids (e.g., HCl in dioxane) and monitor via chiral HPLC .

- Ester Hydrolysis : Avoid prolonged exposure to acidic/alkaline conditions.

- Impurifications : Pre-purify the Boc-protected intermediate to minimize contaminants that react during deprotection.

How should discrepancies in spectroscopic data (e.g., NMR) be resolved?

Discrepancies may arise from:

- Diastereomer Contamination : Use chiral chromatography or recrystallization to isolate the target isomer .

- Solvent Artifacts : Ensure deuterated solvents are free from protonated impurities; compare spectra across solvents (e.g., DMSO-d6 vs. CDCl3) .

- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange.

What strategies improve scalability while maintaining high enantiomeric excess?

- Catalyst Optimization : Use enantioselective catalysts (e.g., chiral Lewis acids) to enhance stereocontrol.

- Purification at Scale : Replace column chromatography with crystallization for cost-effective diastereomer separation .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically.

How does solvent choice impact the NaCNBH3 reduction step?

NaCNBH3 requires proton donors (e.g., glacial acetic acid) for effective reduction. In THF/acetic acid mixtures, the solvent stabilizes intermediates and ensures controlled protonation, favoring the desired (3S,4S) diastereomer. Polar aprotic solvents (e.g., DMF) may slow reduction or promote side reactions .

What functionalization strategies are viable for modifying the pyrrolidine core?

- Amine Alkylation : Use the Boc-protected amine for selective alkylation with electrophiles (e.g., benzyl bromides).

- Carboxylate Activation : Convert the ethyl ester to an acyl chloride for peptide coupling .

- Ring Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) at halogenated positions .

How is the Boc group’s stability evaluated under diverse reaction conditions?

- Acid Sensitivity : Test stability in TFA, HCl, or H2SO4 at varying concentrations/times.

- Thermal Stability : Monitor decomposition via TGA or differential scanning calorimetry (DSC).

- Compatibility with Bases : Avoid strong bases (e.g., NaOH), which may hydrolyze the ester or Boc group.

What computational methods support conformational analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.